molecular formula C7H11NO3 B8220179 Ethyl (R)-2-oxopyrrolidine-3-carboxylate

Ethyl (R)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B8220179
M. Wt: 157.17 g/mol
InChI Key: FHHMWJMUMOYGQW-RXMQYKEDSA-N
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Chemical Reactions Analysis

Ethyl ®-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl ®-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects . The exact molecular pathways involved are still under investigation, but it is known to affect lipid metabolism and enzyme activity .

Comparison with Similar Compounds

Ethyl ®-2-oxopyrrolidine-3-carboxylate can be compared with other β-keto esters like ethyl acetoacetate and methyl acetoacetate. While all these compounds share similar chemical properties, Ethyl ®-2-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring . This structural uniqueness makes it particularly valuable in the synthesis of chiral molecules and complex pharmaceuticals .

Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Ethyl 3-oxobutanoate

Properties

IUPAC Name

ethyl (3R)-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMWJMUMOYGQW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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